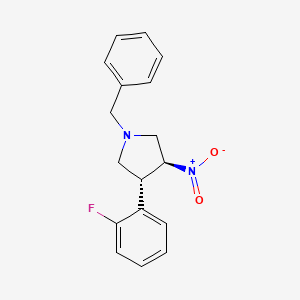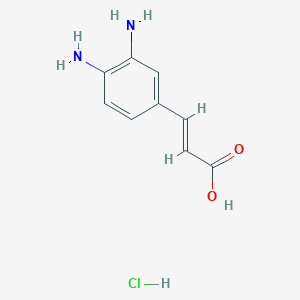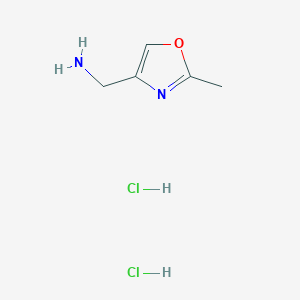
1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(bromomethyl)cyclopropane (BBMC) is a cyclic compound consisting of two bromomethyl groups attached to a cyclopropane ring. It is a mixture of diastereomers, meaning that it contains two isomers that have the same molecular formula but a different arrangement of atoms. BBMC has many applications in the scientific research field, including its use as a synthetic intermediate in organic synthesis, as a reagent for the synthesis of other compounds, and in biochemical research.
Aplicaciones Científicas De Investigación
1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, for the synthesis of other compounds such as cyclopropanecarboxylic acid and cyclopropylglycine. It is also used as an intermediate in the synthesis of a variety of compounds, such as cyclopropylboronic acid, cyclopropylboronic esters, and cyclopropylboronic anhydrides. In addition, 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers has been used as a catalyst in the synthesis of cyclopropanes, as well as in the synthesis of other cyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers is complex and not yet fully understood. It is believed that the bromomethyl groups attached to the cyclopropane ring act as electron-withdrawing groups, resulting in the formation of a cyclopropyl cation. This cation can then react with other molecules to form various cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers have not been extensively studied. It is known that 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers is not toxic to humans and that it has low acute toxicity in animals. However, it is also known that 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers can cause irritation to the eyes, skin, and respiratory tract, and so it should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and it is not very toxic. However, it is important to note that the reaction between 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers and other molecules is sensitive to temperature and that it can produce unwanted by-products if the reaction is not carefully monitored.
Direcciones Futuras
Future research into 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers could focus on further understanding the mechanism of action of the compound and its potential applications in organic synthesis. In addition, further research could explore the potential applications of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers in biochemistry and physiology, such as its use as a catalyst in the synthesis of cyclic compounds. Finally, research into the toxicity of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers and its potential side effects should be conducted to ensure that it is safe to use in laboratory experiments.
Métodos De Síntesis
1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers is synthesized by a reaction between 1,2-dibromo-2-methylpropane and a Grignard reagent, such as ethylmagnesium bromide. This reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent. The reaction is exothermic, meaning that it releases heat, and so it must be carefully monitored to prevent the reaction from becoming too hot and producing unwanted by-products. The reaction is also stereospecific, meaning that the diastereomers produced are dependent on the stereochemistry of the reactants.
Propiedades
IUPAC Name |
1,2-bis(bromomethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c6-2-4-1-5(4)3-7/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTFOVGHZSNHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CBr)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(bromomethyl)cyclopropane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)


![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)
![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)


phenyl-lambda6-sulfanone](/img/structure/B6600417.png)